6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Overview
Description
6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an acetylamino group, a spiro linkage involving a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, and a benzopyran moiety. The intricate structure of this compound makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation of an amino precursor using acetic anhydride or acetyl chloride under basic conditions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzopyran core with a piperidine derivative. The piperidine ring is protected with a Boc group to prevent unwanted side reactions.
Final Assembly: The final compound is obtained by coupling the acetylamino-benzopyran intermediate with the Boc-protected piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the compound, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: Utilized in the development of novel materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group and the spiro linkage play crucial roles in binding to these targets, influencing the compound’s biological activity. The benzopyran moiety may also contribute to the compound’s overall pharmacological profile by interacting with various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzofuran
- 6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzothiophene
- 6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzoxazole
Uniqueness
6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran is unique due to its specific combination of functional groups and structural features. The presence of the benzopyran moiety distinguishes it from similar compounds like benzofuran, benzothiophene, and benzoxazole derivatives. This uniqueness can result in different biological activities and applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 6-acetamidospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-14(23)21-16-5-6-17-15(13-16)7-8-20(25-17)9-11-22(12-10-20)18(24)26-19(2,3)4/h5-6,13H,7-12H2,1-4H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKQWDUTMORXBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC3(CC2)CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649604 | |
Record name | tert-Butyl 6-acetamido-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-78-6 | |
Record name | 1,1-Dimethylethyl 6-(acetylamino)-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-acetamido-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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